molecular formula C9H9BrFNO B14046317 1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one

1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one

Cat. No.: B14046317
M. Wt: 246.08 g/mol
InChI Key: FOAIJCWGBGLUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2-Amino-6-fluorophenyl)propan-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran), and low temperatures.

    Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid), and room temperature.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Formation of 1-(2-Amino-6-fluorophenyl)-3-hydroxypropan-2-one.

    Oxidation Reactions: Formation of 1-(2-Nitro-6-fluorophenyl)-3-bromopropan-2-one.

Scientific Research Applications

1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-6-fluorophenyl)ethanone
  • 2-Amino-6-fluorobenzoic acid
  • (2-Amino-6-fluorophenyl)methanol

Uniqueness

1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one is unique due to the presence of both a bromine atom and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(2-amino-6-fluorophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrFNO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2

InChI Key

FOAIJCWGBGLUEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)CBr)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.